

Molecular weight and formula of 3-methoxycarbonylphenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 3-Methoxycarbonylphenylboronic acid pinacol ester

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An In-depth Technical Guide to 3-Methoxycarbonylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycarbonylphenylboronic acid pinacol ester, also known as methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a key building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in academic and industrial research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of complex molecules relevant to medicinal chemistry.

Core Compound Properties

The physical and chemical properties of **3-methoxycarbonylphenylboronic acid pinacol ester** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C ₁₄ H ₁₉ BO ₄ [1]
Molecular Weight	262.11 g/mol [1]
CAS Number	480425-35-2 [1]
Appearance	White to off-white solid
Melting Point	91-95 °C [2]
Solubility	Soluble in organic solvents such as THF, Dioxane, and Dichloromethane. Insoluble in water. [3]

Synthesis of 3-Methoxycarbonylphenylboronic acid pinacol ester

A common and straightforward method for the synthesis of **3-methoxycarbonylphenylboronic acid pinacol ester** involves the esterification of the corresponding boronic acid with pinacol. This method is widely applicable for the preparation of various arylboronic acid pinacol esters.

Experimental Protocol: Esterification of 3-Methoxycarbonylphenylboronic Acid

Materials:

- 3-Methoxycarbonylphenylboronic acid
- Pinacol
- Diethyl ether (Et₂O) or other suitable anhydrous solvent
- Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

- To a solution of pinacol (1.2 equivalents) in anhydrous diethyl ether, add 3-methoxycarbonylphenylboronic acid (1 equivalent).
- Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel to afford the pure **3-methoxycarbonylphenylboronic acid pinacol ester**.^[4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Methoxycarbonylphenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of **3-Methoxycarbonylphenylboronic acid pinacol ester** with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **3-methoxycarbonylphenylboronic acid pinacol ester** with a generic aryl bromide.

Materials:

- **3-Methoxycarbonylphenylboronic acid pinacol ester** (1.1 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents)
- Base (e.g., Cesium carbonate (Cs₂CO₃), 2.5 equivalents)
- Anhydrous 1,4-dioxane

- Water

Procedure:

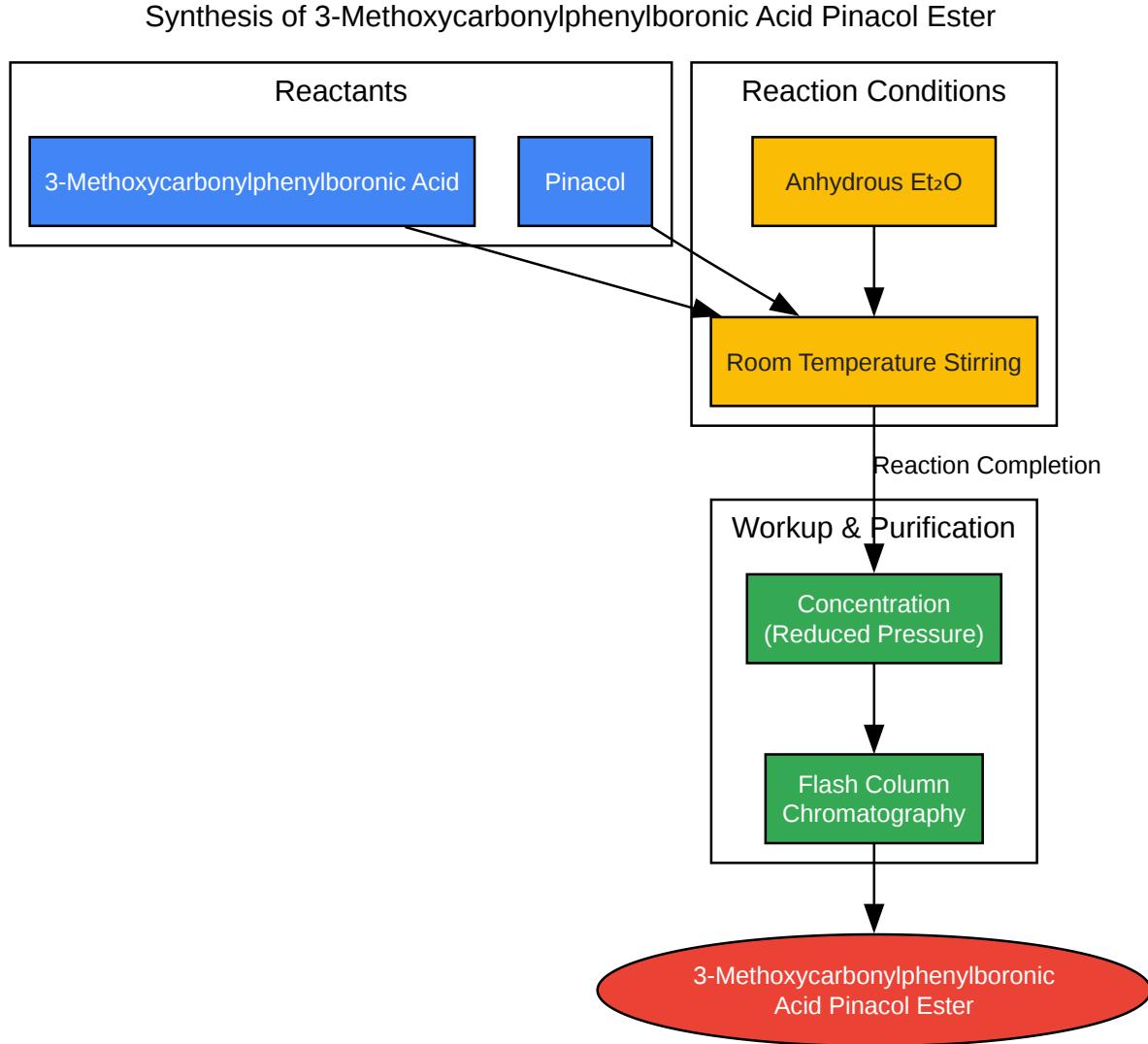
- In a pressure flask equipped with a stir bar, combine the aryl bromide, **3-methoxycarbonylphenylboronic acid pinacol ester**, and cesium carbonate.
- Under an inert atmosphere (e.g., argon), add anhydrous 1,4-dioxane and water.
- Sparge the mixture with argon for 10-15 minutes to degas the solution.
- Add the palladium catalyst to the mixture and continue to sparge with argon for another 10 minutes.
- Seal the vessel and heat the reaction mixture to 85-100 °C overnight with vigorous stirring.
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired biaryl compound.^[5]

Role in Drug Discovery: Synthesis of HSP90 Inhibitors

Heat shock protein 90 (HSP90) is a molecular chaperone that is a key target in cancer therapy. The inhibition of HSP90 leads to the degradation of numerous oncogenic client proteins. **3-Methoxycarbonylphenylboronic acid pinacol ester** has been utilized as a crucial building block in the synthesis of novel HSP90 inhibitors. For instance, it can be used to introduce a substituted phenyl ring, a common motif in various inhibitor scaffolds.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.



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Caption: General workflow for the synthesis of arylboronic acid pinacol esters.

Suzuki-Miyaura Cross-Coupling Experimental Workflow

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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Methoxycarbonylphenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The provided protocols and workflows serve as a practical guide for the synthesis and application of this important chemical entity.

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